Product packaging for Aspartocin(Cat. No.:CAS No. 4117-65-1)

Aspartocin

Cat. No.: B1667645
CAS No.: 4117-65-1
M. Wt: 993.2 g/mol
InChI Key: VIFAMMRBZBWEID-BQGUCLBMSA-N
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Description

Classification and Context of Aspartocin within Lipopeptide Antibiotics

This compound is classified as a lipopeptide antibiotic. google.comgoogle.com Lipopeptide antibiotics represent an important class of antimicrobial agents, particularly effective against Gram-positive bacteria. google.comgoogle.com These antibiotics typically feature a cyclic peptide core or a cyclic depsipeptide core that is acylated with a lipophilic fragment, often an unsaturated fatty acid. google.comgoogle.com The length of this lipophilic fragment can influence the activity of the lipopeptide. google.comgoogle.com

This compound is considered an amphomycin-type lipopeptide antibiotic. google.com This type of antibiotic is characterized by a macrocyclic peptide core containing an amino acid with a primary amino group side chain, such as a diaminobutyric acid (Dab) residue, and a lipophilic substituent like a fatty acid moiety. google.com The macrocyclic core of amphomycin or this compound typically includes at least one exocyclic amino acid, commonly asparagine (Asn) or aspartic acid (Asp). google.com

Historical Discovery and Originating Organisms of this compound and its Analogues

The this compound complex, an acidic lipopeptide antibiotic mixture, was discovered and produced by soil isolates. Specifically, Streptomyces griseus var. spiralis and Streptomyces violaceus have been identified as originating organisms for the this compound complex. acgpubs.org

This compound is part of a series of closely related peptide antibiotics. Amphomycin was described as the first member of this series, which also includes glumamycin, laspartomycin, zaomycin, crystallomycin, and tsushimycin (B611499). acgpubs.org While the amphomycin complex was initially isolated in 1953 from a soil actinomycete, the detailed structure of this compound was not fully elucidated until later studies. acgpubs.org

Analogues of this compound, such as this compound D and this compound E, have also been isolated from fermentation broths of Streptomyces canus strain FIM0916. tandfonline.comresearchgate.net

Structural and Biological Relationship to Other Amphomycin-Type Lipopeptides

Amphomycin-type lipopeptides, including this compound, share a common structural feature: a macrocyclic peptide core acylated at its N-terminus with a lipophilic fatty acid. google.com These antibiotics are generally produced as mixtures of compounds that can vary in the structures of their macrocyclic peptide cores and/or their fatty acid moieties. google.com

This compound, amphomycin, zaomycin, and tsushimycin are believed to share the same amphomycin-type macrocyclic core. google.com This core includes a Dab residue, typically at the 9-position of the macrocycle (Dab9 residue), and an exocyclic amino acid, usually Asp or Asn, positioned between the cyclic portion and the lipophilic fatty acid moiety. google.comgoogle.com

Structural studies on the this compound complex have revealed the presence of three main analogs: this compound A, B, and C. acgpubs.org These compounds share a common cyclic decapeptide core with the sequence cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-). acgpubs.org They differ in the side chain moiety attached to Asp1, which corresponds to different fatty acids (isotetradecenoic acid, anteisotetradecenoic acid, and isotridecenoic acid for aspartocins A, B, and C, respectively). acgpubs.org The cyclic substructure of aspartocins contains two D-amino acid residues, supporting the idea that D-configured residues or cis amide bonds are necessary for a peptide to be cyclic. acgpubs.org The peptide linkages, including the two tertiary amide bonds (Pip3 and Pro11), appear to be in the trans configuration. acgpubs.org

Amphomycin and this compound D have been shown to directly inhibit the function of UptA, an essential enzyme in bacterial peptidoglycan biosynthesis, by competing with the substrate undecaprenyl phosphate (B84403) (C55-P) for protein binding. nih.gov This suggests an additional mode of action for these lipopeptides beyond forming complexes with free C55-P molecules. nih.gov

This compound D and E, novel analogues of amphomycin, also share the same cyclic decapeptide core as the original aspartocins but differ in their side-chain fatty acids. tandfonline.comresearchgate.net These analogues have exhibited antimicrobial activities against Gram-positive bacteria, with activity enhanced in the presence of Ca2+. tandfonline.com

Structurally, friulimicin is also related to amphomycin and parvuline, differing in the exocyclic amino acid (Asn in friulimicin and Asp in amphomycin/parvuline) and possessing identical Asp-Gly-Asp-Gly Ca2+-binding tetrapeptides. nih.gov Laspartomycin, another related lipopeptide, is a member of the glycinocin family, which shares a common peptide structure with aspartocins. acgpubs.orgnih.gov

Here is a table summarizing some of the related amphomycin-type lipopeptides and their characteristics:

CompoundOriginating Organism(s)Key Structural FeaturesRelationship to this compound
AmphomycinStreptomyces canus, Soil actinomycete acgpubs.orgwikipedia.orgguidetopharmacology.orgMacrocyclic peptide core with lipophilic fatty acid, contains Dab and exocyclic Asp google.comgoogle.comConsidered the first member of the series including this compound; shares macrocyclic core acgpubs.orggoogle.com
This compoundStreptomyces griseus var. spiralis, Streptomyces violaceus acgpubs.orgCyclic decapeptide core (cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-)) with acyl-Asp side chain; contains two D-amino acids acgpubs.org-
This compound DStreptomyces canus strain FIM0916 tandfonline.comresearchgate.netShares cyclic decapeptide core with this compound; differs in side-chain fatty acid (△3-isohendecenoic acid) tandfonline.comresearchgate.netAnalogue of this compound and amphomycin tandfonline.comresearchgate.net
This compound EStreptomyces canus strain FIM0916 tandfonline.comresearchgate.netShares cyclic decapeptide core with this compound; differs in side-chain fatty acid (△3-isododecenoic acid) tandfonline.comresearchgate.netAnalogue of this compound and amphomycin tandfonline.comresearchgate.net
FriulimicinActinoplanes friuliensis nih.govwikipedia.orgRelated to amphomycin and parvuline; differs in exocyclic amino acid (Asn) nih.govStructurally related amphomycin-type lipopeptide google.comnih.gov
Laspartomycin-Member of the glycinocin familyStructurally related to this compound; identical to glycinocin A acgpubs.orgnih.gov
Tsushimycin-Amphomycin-type lipopeptide google.comClosely related peptide antibiotic to this compound acgpubs.orggoogle.com
Zaomycin-Amphomycin-type lipopeptide google.comClosely related peptide antibiotic to this compound acgpubs.orggoogle.com
Crystallomycin-Closely related peptide antibiotic to this compound acgpubs.orgClosely related peptide antibiotic to this compound acgpubs.org
Glumamycin-Closely related peptide antibiotic to this compound; synonym for amphomycin acgpubs.orgnih.govClosely related peptide antibiotic to this compound acgpubs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64N12O12S2 B1667645 Aspartocin CAS No. 4117-65-1

Properties

CAS No.

4117-65-1

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

VIFAMMRBZBWEID-BQGUCLBMSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CYINNCPLG

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aspartocin;  A 8999;  A-8999;  A8999

Origin of Product

United States

Structural Elucidation and Chemical Characterization of Aspartocin

Isolation and Purification Methodologies for Aspartocin Complex Components

The initial step in the characterization of the this compound complex involves the separation and purification of its individual components from the fermentation broth of Streptomyces griseus var. spiralis and Streptomyces violaceus. researchgate.net

Reversed-phase high-performance liquid chromatography (HPLC) is a primary and effective technique for the separation of the this compound analogs. acgpubs.orgnih.gov The this compound complex, initially isolated as a calcium salt, is dissolved and injected into an HPLC system. acgpubs.org Using a reversed-phase column, such as an ODS-A column, the three main components are separated based on their differential polarities. acgpubs.org

Detection is typically carried out using UV absorbance at 215 nm. acgpubs.org In a typical separation, this compound A and B are the major components, appearing in an almost 1:1 ratio, while this compound C is a minor component. acgpubs.org The retention times for each component are distinct, allowing for their effective separation and collection. acgpubs.org For instance, in one reported separation, the retention times were 23.6 minutes for this compound A, 22.7 minutes for this compound B, and 17.5 minutes for this compound C. acgpubs.org This semi-preparative HPLC approach yields milligram quantities of the purified aspartocins, which are then obtained as white amorphous powders after lyophilization. acgpubs.org

While HPLC is the predominant method highlighted for the final separation of this compound components, general column chromatography techniques are foundational in the initial purification of antibiotics from fermentation broths. diaion.com These techniques often precede HPLC and are used for the initial cleanup and concentration of the target compounds. Adsorption chromatography, using materials like activated carbon or synthetic adsorbents, can be employed to remove impurities from the crude extract. diaion.com The choice of adsorbent and elution solvents is critical and is tailored to the physicochemical properties of the antibiotic.

Elucidation of this compound's Chemical Structure

The chemical structure of this compound, a complex of lipocyclopeptide antibiotics, has been determined through a combination of spectroscopic methods and chemical degradation. acgpubs.orgresearchgate.netnih.gov The this compound complex primarily consists of three analogs: this compound A, B, and C. acgpubs.orgresearchgate.net These components were successfully separated using reversed-phase high-performance liquid chromatography (HPLC). acgpubs.orgresearchgate.net Aspartocins A and B are the major components, found in an almost 1:1 ratio, while this compound C is a minor component. acgpubs.org

Identification of the Cyclic Decapeptide Core Sequence

All three this compound compounds, A, B, and C, share an identical cyclic decapeptide core. acgpubs.orgresearchgate.netnih.gov This core structure is composed of ten amino acid residues arranged in a specific sequence: cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-). acgpubs.orgresearchgate.netnih.gov The sequence was primarily determined through the analysis of Nuclear Magnetic Resonance (NMR) data, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), which allow for the observation of correlations between the amide protons of adjacent residues. acgpubs.org

Mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and ESI-Nozzle-Skimmer-MSMS, played a crucial role in confirming the peptide sequence. nih.govresearchgate.net While sequencing cyclic peptides by MS-MS can be complex due to multiple possible fragmentation patterns, in the case of this compound A, the tertiary peptide linkage of Dab2/Pip3 was found to be a preferential site for protonation. acgpubs.org This led to an initial cleavage between the diaminobutyric acid and the protonated pipecolic acid residues, facilitating sequential fragmentation analysis that supported the determined amino acid sequence. acgpubs.org

Characterization of Fatty Acyl Side Chain Variations and Attachment

The variation among aspartocins A, B, and C lies in the structure of their fatty acyl side chains. acgpubs.orgresearchgate.netnih.gov These fatty acid moieties are attached to the α-amino group of the first amino acid residue, which is an aspartic acid (Asp1) that is not part of the cyclic core. acgpubs.org Spectroscopic analysis, including 1D and 2D NMR, confirmed the presence and nature of these lipid chains. acgpubs.org

The specific fatty acid side chains for each analog are as follows:

This compound A: (Z)-13-methyltetradec-3-ene-carbonyl nih.gov

This compound B: (+,Z)-12-methyltetradec-3-ene-carbonyl nih.gov

This compound C: (Z)-12-methyltridec-3-ene-carbonyl nih.gov

Mass spectrometry data was instrumental in determining the length of the fatty acid chains. Fragments corresponding to the Asp1-fatty acid side chain were observed, allowing for the differentiation of the analogs. acgpubs.org The 14 Da mass difference between the fatty acid moieties of aspartocins A/B and this compound C served as an internal mass tag to distinguish fragment ions containing the fatty acid. nih.govresearchgate.net

Stereochemical Assignment of Amino Acid Residues, Including D-Amino Acids

The stereochemistry of the amino acid residues in this compound was determined based on previously published data from the hydrolysate of the this compound complex. acgpubs.org The analysis revealed the presence of both L- and D-amino acids. acgpubs.org

The cyclic core of this compound contains two D-amino acid residues: D-pipecolic acid (Pip3) and a D-erythro-α,β-diaminobutyric acid at residue 9 (Dab9). acgpubs.org The presence of D-amino acids is a common feature in many cyclic peptides and is considered a requirement for cyclization, as a peptide composed entirely of L-amino acids typically adopts an α-helical conformation that is not conducive to forming a cyclic structure. acgpubs.org

The other amino acid residues were identified as L-aspartic acid, L-proline, L-valine, β-methyl-L-aspartic acid, and an L-threo-α,β-diaminobutyric acid at residue 2 (Dab2). acgpubs.org The assignment of the D-erythro and L-threo configurations for the diaminobutyric acid residues at positions 9 and 2, respectively, was made by analogy to the stereochemistry of the related antibiotics amphomycin and glycinocins. acgpubs.org

Analysis of Peptide Linkage Geometry (e.g., trans and cis Amide Bonds)

The geometry of the peptide linkages within the this compound structure was investigated using NMR spectroscopy. acgpubs.org The data indicated that all peptide bonds, including the two tertiary amide bonds involving pipecolic acid (Pip3) and proline (Pro11), exist in the trans conformation. acgpubs.orgresearchgate.net

The conformation of the prolinyl amide bond can often be determined from the chemical shifts of the β and γ carbons of the proline residue in the 13C NMR spectrum. acgpubs.org The observed chemical shifts for these carbons in this compound A were consistent with a trans geometry. acgpubs.org The presence of all trans amide bonds, in conjunction with the inclusion of D-amino acids, satisfies the structural requirements for peptide cyclization. acgpubs.orgresearchgate.net

Biosynthesis and Bioengineering of Aspartocin

Investigation of Microbial Producer Strains and Fermentation Processes

The primary producer of Aspartocin is the bacterium Streptomyces griseus var. aspartocinicus. Strains of Streptomyces, a genus of Gram-positive bacteria found predominantly in soil, are renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics.

The industrial production of antibiotics from Streptomyces species is typically achieved through submerged fermentation in large-scale bioreactors. While specific fermentation parameters for this compound are not extensively detailed in publicly available literature, general principles for optimizing antibiotic production in Streptomyces can be applied. These processes are meticulously controlled to maximize the yield of the desired compound.

Key factors influencing the fermentation process include the composition of the culture medium, temperature, pH, aeration, and agitation rate. The culture medium for Streptomyces fermentation is typically rich in carbon and nitrogen sources to support robust growth and secondary metabolite production. Common carbon sources include glucose, starch, and glycerol, while nitrogen sources can range from soybean meal and yeast extract to ammonium (B1175870) salts. The availability of specific amino acid precursors in the medium can also significantly impact the yield of peptide-based antibiotics like this compound.

Optimization of fermentation conditions is a critical step in maximizing this compound production. This involves a systematic investigation of various parameters to determine the optimal settings for growth and antibiotic synthesis. For instance, the pH of the fermentation broth is carefully monitored and controlled, as deviations can negatively affect enzyme activity and cell viability. Similarly, the dissolved oxygen concentration is maintained at an optimal level through controlled aeration and agitation to ensure efficient aerobic respiration and metabolite production.

A typical fermentation run for antibiotic production by Streptomyces can last for several days. The process is often characterized by an initial phase of rapid cell growth (trophophase), followed by a production phase (idiophase) where the synthesis of secondary metabolites like this compound is maximal.

Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces Species

ParameterTypical Range/Value
MicroorganismStreptomyces griseus var. aspartocinicus
Temperature25-30°C
pH6.5-7.5
Aeration0.5-1.5 vvm (volume of air per volume of medium per minute)
Agitation200-400 rpm
Carbon SourcesGlucose, Starch, Glycerol
Nitrogen SourcesSoybean meal, Yeast extract, Peptone, Ammonium sulfate

Genomic and Biochemical Studies of Nonribosomal Peptide Synthetase (NRPS) Pathways

This compound is synthesized by a multienzyme complex known as a nonribosomal peptide synthetase (NRPS). These large, modular enzymes function as assembly lines to build complex peptides without the use of ribosomes. Each module in an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

The genetic blueprint for the NRPS machinery that produces this compound is located in a specific region of the Streptomyces griseus chromosome known as a biosynthetic gene cluster (BGC). BGCs contain all the necessary genes for the synthesis of a particular secondary metabolite, including the NRPS genes, genes for the synthesis of precursor molecules, regulatory genes, and genes for transport and resistance.

While the specific BGC for this compound has not been explicitly detailed in published research, its identification can be achieved through genome mining approaches. By sequencing the genome of Streptomyces griseus var. aspartocinicus and using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), researchers can identify putative BGCs based on the presence of characteristic NRPS genes. The structure of this compound, with its eleven amino acid residues and a fatty acid tail, suggests a large and complex BGC.

Analysis of the this compound BGC would reveal the organization of the NRPS genes and provide insights into the modular arrangement of the synthetase enzymes. This information is fundamental for understanding the step-by-step assembly of the this compound molecule.

The biosynthesis of a lipopeptide like this compound is initiated by the attachment of a fatty acid to the first amino acid of the peptide chain. This process involves several key enzymes:

Fatty Acyl-AMP Ligase (FAAL): This enzyme is responsible for the activation of a specific fatty acid. It catalyzes the reaction of the fatty acid with ATP to form a fatty acyl-adenylate intermediate. The different fatty acid side chains found in this compound A, B, and C (isotetradecenoic acid, anteisotetradecenoic acid, and isotridecenoic acid, respectively) suggest that the FAAL enzyme may have a relaxed substrate specificity or that multiple FAALs are involved.

Acyl Carrier Protein (ACP): The activated fatty acid is then transferred to an acyl carrier protein (ACP). The ACP acts as a shuttle, carrying the fatty acid to the first module of the NRPS.

Dimodular NRPS: The term "dimodular NRPS" refers to an NRPS protein that contains two modules. In the context of this compound biosynthesis, the entire NRPS assembly line is likely composed of multiple large NRPS proteins, which may contain varying numbers of modules. The first module of the this compound NRPS would be responsible for accepting the fatty acyl group from the ACP and incorporating the first amino acid, Aspartic acid. Subsequent modules would then sequentially add the remaining amino acids in the correct order: Dab, Pip, MeAsp, Asp, Gly, Asp, Gly, Dab, Val, and Pro. Each of these modules contains specific domains that carry out the functions of amino acid activation, thiolation (attachment to the NRPS), and condensation (peptide bond formation).

The final step in the biosynthesis is the cyclization of the peptide chain, which is typically catalyzed by a thioesterase (TE) domain located at the end of the last NRPS module. This domain releases the mature this compound molecule from the enzyme complex.

Strategies for Combinatorial Biosynthesis and Analogue Generation

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of NRPSs to create novel compounds. By genetically engineering the BGC of this compound, it is possible to generate a library of new analogues with potentially improved properties, such as enhanced antimicrobial activity or a broader spectrum of action.

Several strategies can be employed for the combinatorial biosynthesis of this compound analogues:

Module Swapping: One of the most common approaches is to replace an entire module within the NRPS with a module from a different NRPS that incorporates a different amino acid. For example, the module responsible for incorporating Valine could be replaced with a module that incorporates Leucine or Isoleucine, resulting in an this compound analogue with a different amino acid at that position.

Domain Swapping: A more targeted approach involves swapping individual domains within a module. For instance, the adenylation (A) domain, which determines the specific amino acid to be incorporated, can be exchanged with an A domain from another NRPS to alter the amino acid at a specific position in the peptide chain.

Modification of Tailoring Enzymes: The this compound BGC likely contains genes for "tailoring" enzymes that modify the peptide core, such as the methyltransferase responsible for creating the MeAsp residue. Inactivating or altering the specificity of these enzymes can lead to the production of novel analogues.

Precursor-Directed Biosynthesis: This strategy involves feeding the fermentation medium with synthetic analogues of the natural precursors. The NRPS machinery may then incorporate these synthetic precursors into the final product, leading to the generation of novel derivatives.

These bioengineering approaches hold significant promise for the development of new and improved lipopeptide antibiotics based on the this compound scaffold.

Molecular Mechanism of Action of Aspartocin

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis Pathways

Aspartocin is a lipopeptide antibiotic that effectively halts the formation of the bacterial cell wall. pnas.orgbiorxiv.org The integrity of this wall, composed primarily of peptidoglycan, is crucial for bacteria to withstand osmotic stress and maintain their shape. veterinaria.unsa.balibretexts.org this compound's inhibitory action on this fundamental process leads to the weakening of the cell wall and eventual lysis of the bacterial cell. veterinaria.unsa.ba Like other antibiotics that target this pathway, such as amphomycin analogues, this compound interferes with the proper assembly of peptidoglycan precursors. biorxiv.org The peptidoglycan pathway represents a highly successful target for antibacterial agents, and this compound's ability to disrupt this process underscores its therapeutic potential. nih.govresearchgate.netresearchgate.net

Specific Molecular Interactions with Undecaprenyl Phosphate (B84403) (C55-P) Recycling System

A critical step in peptidoglycan synthesis is the transport of precursor molecules across the cell membrane, a process mediated by the lipid carrier undecaprenyl phosphate (C55-P). nih.govnih.gov The recycling of C55-P is vital for the continuous production of the cell wall. biorxiv.orgbiorxiv.org this compound specifically targets this recycling system, with a particular focus on the membrane protein UptA, a transporter responsible for flipping C55-P across the membrane. pnas.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov

Recent studies have demonstrated that this compound D, a component of the this compound complex, can directly bind to the undecaprenyl phosphate transporter A (UptA). pnas.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netnih.govpnas.org This direct physical interaction is a key aspect of its mechanism of action. By binding to UptA, this compound D induces the dissociation of the UptA:C55-P complex, thereby inhibiting the flippase function of UptA. pnas.orgbiorxiv.org This finding suggests an additional mode of action for this class of antibiotics, moving beyond simply sequestering the C55-P lipid carrier. nih.govpnas.org

This compound D not only binds to UptA but does so with a high affinity, allowing it to effectively out-compete the natural substrate, C55-P, for the binding site on the transporter. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.govpnas.org This competitive inhibition is a crucial element of its efficacy. By preventing C55-P from binding to UptA, this compound D effectively halts the translocation of this essential lipid carrier, thereby disrupting the entire peptidoglycan synthesis pathway. biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov

The molecular interactions governing the binding within the C55-P recycling system are sensitive to environmental conditions, notably pH. frontiersin.orgnih.govfrontiersin.org Research has shown that the binding of ligands, including C55-P, to UptA is pH-dependent. pnas.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netpnas.org This suggests that the efficacy of this compound's interaction with UptA may also be influenced by the pH of the surrounding environment. While direct studies on the pH-dependence of the this compound-UptA interaction are emerging, the established pH sensitivity of the UptA-C55-P binding provides a strong basis for this possibility.

Structure Activity Relationship Sar Studies of Aspartocin and Its Analogues

Synthetic Approaches for Generating Aspartocin Analogues and Derivatives

The generation of this compound analogues to probe its SAR is primarily achieved through a combination of solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemoenzymatic strategies. These methodologies allow for the systematic modification of the peptide backbone, amino acid side chains, and the N-terminal fatty acid.

Solid-Phase Peptide Synthesis (SPPS): This is the most prevalent method for creating linear peptide precursors of this compound analogues. nih.govpeptide.combeilstein-journals.org The synthesis is typically performed on a solid resin support, allowing for the sequential addition of protected amino acids. nih.gov Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed to temporarily mask the alpha-amino group during coupling reactions. springernature.com The choice of resin is critical and depends on the desired C-terminal modification of the final peptide. For instance, a Rink Amide resin can be used to generate a C-terminal amide. Upon completion of the linear sequence, the peptide is cleaved from the resin.

Solution-Phase Synthesis and Cyclization: While SPPS is efficient for linear synthesis, the crucial cyclization step to form the macrolactam ring of this compound is often performed in the solution phase. researchgate.net This strategy allows for greater control over the intramolecular cyclization reaction, minimizing the formation of cyclic dimers or polymers. Following the synthesis of the linear peptide, the protecting groups are selectively removed, and a macrolactamization reaction is induced to form the cyclic peptide core.

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. For instance, a linear peptide precursor can be chemically synthesized and then subjected to enzymatic cyclization. This method has been successfully applied to the synthesis of daptomycin (B549167), a structurally related lipopeptide, and holds promise for the generation of this compound analogues. nih.govacs.orgacs.orgnih.gov This strategy can offer high yields and stereochemical control.

Identification of Critical Structural Motifs for Antimicrobial Efficacy

The antimicrobial potency of this compound is not attributable to a single molecular feature but rather to the synergistic interplay of its distinct structural components. SAR studies, primarily through the synthesis and biological evaluation of analogues, have begun to shed light on the contributions of the cyclic peptide core, the fatty acyl side chain, and individual amino acid residues.

Contribution of the Cyclic Peptide Core to Bioactivity

The cyclic nature of the this compound decapeptide core is fundamental to its antimicrobial activity. researchgate.net Cyclization confers a rigid, conformationally constrained structure that is believed to be essential for its interaction with the bacterial cell membrane, its primary target. researchgate.net This conformational rigidity is crucial for presenting the appropriate pharmacophoric elements in the correct spatial orientation for target binding. Linear analogues of other cyclic lipopeptides have consistently demonstrated significantly reduced or abolished antimicrobial activity, highlighting the importance of the cyclic scaffold. researchgate.net The cyclic structure also provides enhanced stability against proteolytic degradation, a common challenge for linear peptides, thereby increasing its in vivo half-life. mdpi.com

The presence of D-amino acids within the cyclic core, a common feature in non-ribosomally synthesized peptides, further contributes to its structural stability and resistance to proteases. mdpi.comnih.gov These non-proteinogenic amino acids can induce specific turns and folds in the peptide backbone that are critical for its three-dimensional structure and, consequently, its biological function. researchgate.net

Modulatory Role of the Fatty Acyl Side Chain Variations

The N-terminal fatty acyl chain is a key determinant of this compound's antimicrobial potency and spectrum. This lipophilic moiety facilitates the initial interaction of the molecule with the bacterial cell membrane and is crucial for its insertion into the lipid bilayer. nih.govnih.gov SAR studies on various lipopeptides have demonstrated a clear correlation between the length and structure of the fatty acid and the resulting antimicrobial and hemolytic activities. researchgate.netmdpi.comnih.govumn.edumdpi.com

Generally, an optimal fatty acid chain length exists for maximizing antimicrobial efficacy while minimizing toxicity to mammalian cells. For many lipopeptides, this optimal length is between 8 and 12 carbon atoms. mdpi.comnih.gov Shorter chains may not provide sufficient hydrophobicity for effective membrane interaction, while excessively long chains can lead to increased hemolytic activity and reduced solubility. mdpi.comnih.gov The natural variants of this compound (A, B, and C) differ in their fatty acid moieties (isotetradecenoic acid, anteisotetradecenoic acid, and isotridecenoic acid, respectively), suggesting that these subtle structural differences can modulate the biological activity profile of the antibiotic. nih.govresearchgate.netacgpubs.org The branching and degree of saturation of the fatty acid can also influence the fluidity and packing of the molecule within the bacterial membrane, further impacting its disruptive capabilities. nih.gov

Significance of Specific Amino Acid Residues and their Stereochemistry

For instance, the acidic amino acid residues, such as aspartic acid, are often essential for the calcium-dependent mechanism of action observed in this class of antibiotics. nih.gov Chemoenzymatic synthesis of daptomycin analogues has shown that the deletion of specific aspartic acid residues can significantly impact antimicrobial potency. nih.gov The stereochemistry of the amino acids is also of paramount importance. The presence of D-amino acids, as mentioned earlier, is crucial for the conformational stability of the cyclic core. mdpi.com Altering the stereochemistry from D to L, or vice versa, can dramatically change the three-dimensional structure of the peptide and disrupt its interaction with its biological target. acs.org

Computational Modeling and Predictive Analytics in SAR Investigations

In recent years, computational modeling and predictive analytics have emerged as valuable tools to complement experimental SAR studies of antimicrobial peptides. nih.govnih.govd-nb.infoikprress.org These in silico approaches can accelerate the drug discovery process by prioritizing the synthesis of promising analogues and providing insights into the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govd-nb.infoikprress.org For this compound analogues, descriptors such as hydrophobicity, molecular weight, charge, and various topological indices can be used to build predictive models for their antimicrobial efficacy. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques can provide atomic-level insights into the interaction of this compound and its analogues with model bacterial membranes. Molecular docking can predict the preferred binding orientation of the lipopeptide to the membrane surface, while MD simulations can model the dynamic process of membrane insertion and disruption. These simulations can help to rationalize experimental SAR data and guide the design of new analogues with improved membrane-disrupting capabilities.

While still an evolving field for lipopeptides, the integration of computational modeling with traditional synthetic and microbiological approaches holds significant promise for the future development of this compound-based therapeutics.

Molecular Basis of Bacterial Resistance to Lipopeptide Antibiotics and Relevance to Aspartocin

Mechanisms of Target Modification and Inactivation

While lipopeptides like daptomycin (B549167) primarily target the bacterial cell membrane without a specific protein target in the classical sense, resistance can involve alterations that impact the antibiotic's interaction with the membrane. plos.orgnih.gov For instance, changes in the composition and charge of the cell membrane phospholipids (B1166683) can reduce the efficacy of lipopeptides. plos.orgnih.govmicrobenotes.com

In the broader context of antibiotic resistance, target modification is a well-established mechanism where bacteria alter the structure or number of the antibiotic's intended target, reducing the drug's binding affinity. nih.govnih.govskintherapyletter.comreactgroup.org This can occur through mutations in chromosomal genes or enzymatic modification of the target site. nih.govmdpi.comskintherapyletter.comreactgroup.org Enzymatic inactivation of antibiotics is another mechanism, where bacterial enzymes degrade or chemically modify the drug molecule, rendering it inactive. nih.govmdpi.comskintherapyletter.com While enzymatic inactivation is a major mechanism for resistance to classes like beta-lactams and aminoglycosides, it is less commonly reported as a primary mechanism for resistance to lipopeptides. nih.govnih.govlumenlearning.com

Role of Bacterial Efflux Pump Systems in Antibiotic Resistance

Bacterial efflux pumps are membrane-bound protein systems that actively transport various substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration below therapeutic levels. nih.govreactgroup.orgnih.govfrontiersin.org Efflux pumps are a significant mechanism of both intrinsic and acquired antibiotic resistance in both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.orgnih.govfrontiersin.org

There are several families of efflux pumps, categorized based on their structure and energy source. nih.gov These pumps can have broad substrate specificity, contributing to multidrug resistance. nih.govnih.govfrontiersin.org While efflux pumps are a major factor in resistance to various antibiotic classes, their specific role in mediating resistance to aspartocin has not been as extensively documented as for other lipopeptides or antibiotic types in the provided search results. However, efflux pumps are a general mechanism by which bacteria can reduce the intracellular concentration of antimicrobial agents, and their potential involvement in this compound resistance cannot be ruled out. researchgate.net

Alterations in Bacterial Cell Membrane Composition and Charge

For example, resistance to daptomycin, another lipopeptide, is often associated with a decrease in negatively charged phospholipids like phosphatidylglycerol (PG) and an increase in positively charged molecules, leading to a reduction in the net negative surface charge of the membrane. plos.orgnih.govresearchgate.net This altered charge can electrostatically repel the positively charged daptomycin-calcium complex, preventing its proper insertion and function within the membrane. nih.govresearchgate.net Similar mechanisms involving modifications to the cell membrane charge and phospholipid composition are likely relevant to resistance against other lipopeptides, including this compound, given their shared mechanism of membrane interaction. mdpi.comnih.govasm.org

Data on phospholipid content changes in daptomycin-resistant Enterococcus faecalis and Enterococcus faecium strains illustrate this mechanism:

Bacterial SpeciesSusceptible Strain Phospholipid ProfileResistant Strain Phospholipid ProfileReference
Enterococcus faecalisHigh Phosphatidylglycerol (PG)Decreased PG, Increased GP-DGDAG plos.org
Enterococcus faeciumHigh Phosphatidylglycerol (PG)Decreased PG, Increased GP-DGDAG plos.org

These changes in membrane composition lead to decreased membrane fluidity and reduced ability of the lipopeptide to depolarize and permeabilize the membrane. plos.org

Genetic and Biochemical Adaptive Responses to Lipopeptide Exposure

Bacterial resistance to lipopeptides can also involve complex genetic and biochemical adaptive responses. Exposure to lipopeptide antibiotics can trigger regulatory systems within the bacteria that sense and respond to cell envelope stress. nih.gov Mutations in genes encoding components of these regulatory systems or enzymes involved in cell envelope homeostasis and phospholipid metabolism can contribute to resistance. plos.orgnih.gov

For instance, mutations in the mprF gene (multiple peptide resistance factor) have been linked to daptomycin resistance in Staphylococcus aureus. nih.govresearchgate.net mprF encodes a bifunctional enzyme that can lysinylate phosphatidylglycerol, increasing the positive charge of the membrane and repelling the antibiotic. nih.govresearchgate.net

Genetic changes leading to resistance can arise from spontaneous mutations in chromosomal genes or the acquisition of resistance genes through horizontal gene transfer. nih.govmdpi.comlumenlearning.com These genetic alterations can lead to biochemical changes, such as altered enzyme activity or expression levels of membrane proteins, ultimately contributing to the resistant phenotype. mdpi.comnih.govfrontiersin.org While specific genetic and biochemical adaptations to this compound have not been detailed in the provided results, the general principles observed for other lipopeptides and antibiotics highlight the diverse strategies bacteria can employ to develop resistance. nih.govfrontiersin.orgmdpi.com

Resistance MechanismDescriptionRelevance to Lipopeptides (General)Specific Relevance to this compound (Based on Search)
Target ModificationAlteration of the antibiotic's binding site or target molecule. nih.govnih.govLess direct protein target modification; more related to membrane alterations for lipopeptides. plos.orgnih.govNot specifically detailed for this compound.
Enzymatic InactivationBacterial enzymes degrade or modify the antibiotic. nih.govmdpi.comskintherapyletter.comLess common for lipopeptides compared to other classes. nih.govnih.govlumenlearning.comNot specifically detailed for this compound.
Efflux PumpsActive transport of the antibiotic out of the bacterial cell. nih.govnih.govfrontiersin.orgContributes to reduced intracellular concentration; role varies by lipopeptide and bacterium. researchgate.netfrontiersin.orgPotential, but not specifically detailed. researchgate.net
Cell Membrane Alterations (Composition/Charge)Changes in phospholipid content or surface charge affecting antibiotic interaction. plos.orgnih.govmicrobenotes.comCrucial mechanism for lipopeptides targeting the membrane. plos.orgnih.govresearchgate.netLikely relevant, given its lipopeptide nature.
Genetic/Biochemical AdaptationMutations or altered gene expression leading to resistance phenotypes. nih.govmdpi.comnih.govInvolves regulatory systems and enzymes affecting cell envelope. plos.orgnih.govGeneral principle applicable, specific details not found.

Advanced Methodologies for Aspartocin Research

High-Throughput Separation and Purification Techniques

High-throughput separation and purification techniques are crucial for isolating individual aspartocin analogs from the complex mixture produced by fermentation. Reversed-phase high-performance liquid chromatography (HPLC) has been successfully employed for the separation of aspartocins A, B, and C. acgpubs.orgresearchgate.netresearchgate.net This method allows for the isolation of these components in milligram quantities, enabling further structural and biological studies. acgpubs.orgresearchgate.net High-throughput purification strategies often involve initial screening steps, followed by preparative chromatography and quality control of collected fractions. chromatographyonline.com Ultra-high-performance liquid chromatography (UHPLC), which utilizes high pressure and small particle sizes, offers improved resolution and faster separation of complex mixtures, including biomolecules like glycoproteins, and can be integrated into high-throughput workflows. chromatographyonline.comcreative-proteomics.com Automation of these workflows further enhances throughput and efficiency, facilitating the processing of large sample volumes. creative-proteomics.combiorxiv.org

Integrative Spectroscopic and Mass Spectrometric Approaches for Complex Mixture Analysis

The structural elucidation of aspartocins relies on the integration of spectroscopic and mass spectrometric techniques. Electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS have been used to obtain molecular weight information and fragmentation data for this compound analogs. acgpubs.orgresearchgate.net High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, provides precise mass measurements, aiding in the determination of molecular formulas. acgpubs.org Detailed analyses of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) data, including 1H and 13C NMR assignments, are essential for confirming the structure of the peptide core and identifying the fatty acid moieties. acgpubs.orgresearchgate.netresearchgate.net The combination of these techniques allows for comprehensive structural characterization of individual components within the this compound complex. acgpubs.orgresearchgate.net Mass spectrometry is also a powerful tool for analyzing modifications in peptides and proteins, such as deamidation and isomerization, which can be relevant to the study of this compound and its interactions. nih.gov

Native Mass Spectrometry for Protein-Ligand Interaction Characterization

Native mass spectrometry (nMS) is a valuable biophysical technique for studying non-covalent interactions, such as protein-ligand binding, by preserving these interactions in the gas phase. nih.govfrontiersin.orgdrugtargetreview.com This approach can provide insights into subunit stoichiometry, complex composition, and binding affinities. nih.govfrontiersin.orgdrugtargetreview.com In the context of lipopeptide antibiotics like this compound, nMS can be applied to investigate their interactions with potential protein targets. For example, nMS has been used to study the interaction of lipopeptide antibiotics, including this compound D, with bacterial proteins like UptA, a undecaprenyl phosphate (B84403) flippase involved in peptidoglycan biosynthesis. pnas.org These studies can reveal binding stoichiometry, the influence of factors like pH on binding, and competition with natural ligands. pnas.org nMS can also be integrated into automated workflows for high-throughput screening of ligand binding to proteins. thermofisher.com

Computational Chemistry and Modeling

Computational chemistry and modeling play a significant role in understanding the properties, conformation, and interactions of molecules like this compound at a molecular level. tarosdiscovery.comamazon.comopenaccessjournals.com

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties and Conformation

Ab initio methods and Density Functional Theory (DFT) are computational quantum mechanical approaches used to investigate the electronic structure of molecules. openaccessjournals.comwikipedia.orgstackexchange.comresearchgate.net These methods can be applied to calculate molecular properties and explore the conformational landscape of this compound and its analogs. DFT, considered an ab initio method in the context of computational materials science, allows for the prediction of molecular behavior based on quantum mechanical principles. wikipedia.orgstackexchange.com While computationally intensive for large biomolecules, advancements are being made to improve their efficiency. nih.gov

Application of Machine Learning (ML) and Artificial Intelligence (AI) in Structure Prediction and Optimization

Biological Target Identification Strategies

Biochemical Screening and Affinity-Based Proteomics

Biochemical screening plays a crucial role in identifying compounds with specific biological activities. In the context of this compound, this involves testing its effects on various biochemical processes essential for bacterial survival, such as cell wall synthesis. This compound D, an analogue, has been shown to be active against Gram-positive bacteria, suggesting its interference with processes specific to these organisms. bioaustralis.com

Affinity-based proteomics is a powerful technique used to characterize protein activity and protein-protein interactions within complex biological samples. mdpi.com This method utilizes probes or antibodies that selectively bind to target proteins, allowing for their isolation and identification, often followed by mass spectrometry analysis. mdpi.com Affinity-based proteomics can monitor the functional regulation of enzymes and identify novel biomarkers and drug targets. mdpi.com

Recent research utilizing mass spectrometry approaches has provided molecular-level insights into the interaction of lipopeptide antibiotics, including this compound D, with bacterial proteins involved in cell wall synthesis. pnas.org Specifically, studies have investigated the interaction of this compound D with UptA, a membrane transporter crucial for the recycling of undecaprenyl phosphate (C55-P), a lipid carrier essential for peptidoglycan synthesis. pnas.org Findings indicate that this compound D can directly inhibit UptA function by competing with the substrate for protein binding. pnas.orgresearchgate.net Furthermore, this compound D has been shown to bind to UptA with higher affinity compared to other cell-wall targeting antimicrobial peptides like bacitracin and vancomycin (B549263). pnas.org This suggests a specific interaction that disrupts the essential process of C55-P translocation. pnas.org

Data from studies on the interaction of UptA with different lipid substrates and antibiotics highlight the binding preferences of UptA. pnas.org

LigandInteraction with UptANotes
C55-PMore favorableNative lipid carrier pnas.org
C30-PHigher affinityCompared to C20-P pnas.org
C20-PLow intensity peaksMost protein remains in apo form pnas.org
This compound DHigher affinityCompared to bacitracin and vancomycin pnas.org
BacitracinVery low bindingBinds to UptA pnas.org
VancomycinVery low bindingBinds to UptA pnas.org

These findings, obtained through advanced mass spectrometry, demonstrate the utility of affinity-based approaches in elucidating the molecular targets and mechanisms of action of antibiotics like this compound D. pnas.org

Genetic Interaction Studies and Phenotypic Screening

Genetic interaction studies are employed to understand how combinations of genetic mutations affect a phenotype. nih.govnih.gov While direct genetic interaction studies specifically involving this compound are not extensively detailed in the provided search results, this methodology is broadly applicable to understanding the cellular pathways that are essential for bacterial viability and how they might be perturbed by antimicrobial compounds. By analyzing how mutations in different genes influence the effectiveness of this compound, researchers can identify the cellular processes and components that are critical for its activity or resistance mechanisms. This can involve techniques like systematic mapping of pairwise and higher-order genetic interactions. nih.gov

Phenotypic screening involves observing and identifying compounds that induce a desired biological effect or phenotype in a cellular or organismal system. ucl.ac.uk For this compound, phenotypic screening can be used to identify its effects on bacterial growth, morphology, or other relevant characteristics. Since this compound is known to inhibit bacterial cell wall synthesis, phenotypic screens could involve looking for changes in cell shape, lysis, or other indicators of cell wall damage. bioaustralis.comnih.gov

Studies using phenotypic screening approaches have been successful in identifying agents that induce autolysis in bacteria, a process that can be triggered by antibiotics inhibiting cell wall synthesis. nih.gov For instance, a screening protocol using Bacillus subtilis reporter strains was developed to identify autolysis-inducing agents and differentiate between those acting directly on the cell membrane and those inhibiting cell wall synthesis. nih.gov this compound was included in a list of compounds tested in such screens, demonstrating its relevance in the context of identifying cell wall synthesis inhibitors. nih.gov

A table summarizing the results of a phenotypic screen for autolysis-inducing agents in Bacillus subtilis shows the activity of various compounds, including this compound. nih.gov

CompoundResponse (SH-536)Response (BAU-102)Category
This compound1.131.13Cell Wall Synthesis Inhibitor (Presumed) nih.gov
Cycloserine3.361.04Membrane Active (Presumed) nih.gov
Ampicillin1.761.13Cell Wall Synthesis Inhibitor (Presumed) nih.gov
Vancomycin1.091.17Cell Wall Synthesis Inhibitor (Presumed) nih.gov
Cephalexin1.941.26Cell Wall Synthesis Inhibitor (Presumed) nih.gov
Telavancin1.941.48Cell Wall Synthesis Inhibitor (Presumed) nih.gov
Ristomycin1.081.66Cell Wall Synthesis Inhibitor (Presumed) nih.gov
Clofazimine1.122.00Membrane Active (Presumed) nih.gov
This compound3.831.27Membrane Active (Presumed) nih.gov
Ampicillin4.15...Membrane Active (Presumed) nih.gov

Note: The values in the table represent arbitrary units related to the screening assay's response. nih.gov

The inclusion of this compound in such screens underscores its potential as a compound affecting bacterial cell wall integrity or membrane function, consistent with its presumed mechanism of action. bioaustralis.comnih.gov Phenotypic screening, coupled with biochemical and genetic approaches, provides a comprehensive strategy for understanding the cellular impact of this compound and identifying potential targets and resistance mechanisms.

Future Research Directions and Unaddressed Areas in Aspartocin Studies

Comprehensive Molecular Bioprofiling and Elucidation of Broader Biological Activities

The current body of research on Aspartocin has primarily focused on its identity as an antibacterial agent. However, many microbial lipopeptides are known to possess a wide spectrum of biological activities beyond killing bacteria. For instance, Surfactin, another lipopeptide, exhibits antiviral, anti-mycoplasma, and antiprotozoal activities. nih.gov This suggests that the biological activity profile of this compound may be significantly broader than is currently appreciated.

Future research must prioritize a comprehensive molecular bioprofiling of this compound to identify and characterize these potential ancillary activities. High-throughput screening against diverse biological targets, including viral enzymes, fungal cells, protozoa, and various human cell lines, could reveal novel therapeutic applications. mdpi.comnih.gov Such studies are critical for determining if this compound or its derivatives could be repurposed for indications beyond bacterial infections, such as in antiviral, antifungal, or even anticancer therapies. mdpi.commdpi.com

Table 1: Proposed Areas for Biological Activity Screening of this compound

Potential Activity Target Organism/Cell Type Rationale for Investigation
Antifungal Activity Candida albicans, Aspergillus fumigatus Many lipopeptides exhibit antifungal properties; potential for new antifungal drug class.
Antiviral Activity Enveloped viruses (e.g., Influenza, Herpes Simplex Virus) The membrane-disrupting potential of lipopeptides may interfere with viral entry or egress. nih.gov
Anticancer Activity Various cancer cell lines (e.g., breast, lung, colon) Some cyclic peptides show selective cytotoxicity against cancer cells. mdpi.com
Anti-protozoal Activity Plasmodium falciparum, Trypanosoma cruzi Natural products are a rich source of anti-parasitic compounds. nih.gov

Deeper Investigations into the Full Spectrum of Molecular Mechanisms

While it is presumed that this compound, like other cyclic lipopeptides, targets the bacterial cell membrane, its precise molecular mechanism of action remains unelucidated. researchgate.net This lack of knowledge is a significant barrier to its development. Research on related compounds has revealed highly specific and varied mechanisms. For example, Daptomycin's activity is calcium-dependent and involves interaction with phosphatidylglycerol in the bacterial membrane, leading to depolarization and cell death. cdnsciencepub.comnih.gov Another related compound, Laspartomycin C, specifically binds to undecaprenyl phosphate (B84403) (C55-P), a key precursor in cell wall biosynthesis. researchgate.net

Future investigations should employ a combination of biochemical and biophysical techniques to pinpoint this compound's molecular target and mechanism. Key research questions include:

Is this compound's activity dependent on specific ions, such as Ca2+?

Does it bind to specific membrane lipids like phosphatidylglycerol or lipid precursors like undecaprenyl phosphate?

Does it form pores or channels in the membrane, or does it disrupt membrane integrity through a different process? nih.gov

Answering these questions will not only clarify how this compound works but will also provide the foundational knowledge needed for rational drug design and for predicting and overcoming potential resistance.

Table 2: Comparison of Molecular Mechanisms in Related Lipopeptide Antibiotics

Compound Primary Molecular Target Key Mechanistic Features
Daptomycin (B549167) Phosphatidylglycerol (PG) in the cell membrane Ca2+-dependent binding, membrane depolarization, ion leakage. cdnsciencepub.comnih.gov
Friulimicin B Bactoprenol phosphate (C55-P) Forms a complex with the lipid carrier, inhibiting cell wall biosynthesis.
Laspartomycin C Undecaprenyl phosphate (C55-P) Binds to the precursor of the cell wall lipid II, inhibiting its formation. researchgate.net

| This compound | Unknown | To be determined; may involve membrane lipids or cell wall precursors. |

Exploration of this compound as a Scaffold for Novel Antimicrobial Agent Development

Natural products with unique chemical structures, like this compound, serve as excellent starting points, or "scaffolds," for the development of new drugs. nih.govnews-medical.net The cyclic lipopeptide structure of this compound is a privileged scaffold that can be chemically modified to enhance its potency, expand its spectrum of activity, and overcome resistance. nih.gov Structural variation is a proven strategy for improving antibiotics, as demonstrated by the extensive work on Daptomycin analogues. cdnsciencepub.com

A focused medicinal chemistry program should be initiated to synthesize a library of this compound derivatives. Key areas for modification include:

The Acyl Tail: Varying the length, branching, and saturation of the fatty acid chain can significantly impact antimicrobial activity and specificity. mdpi.com

The Peptide Core: Site-directed mutagenesis of the gene cluster or semi-synthetic modifications could be used to substitute specific amino acids in the cyclic core. This could alter the compound's conformation, target binding, and resistance to enzymatic degradation. nih.gov

These novel analogues would then be screened for improved antibacterial efficacy, particularly against multidrug-resistant "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govmdpi.com

Table 3: Proposed Strategies for this compound Scaffold Modification

Modification Strategy Specific Target on this compound Desired Outcome
Acyl Chain Modification Fatty acid side chain Improved membrane interaction, enhanced potency, altered spectrum of activity. mdpi.com
Amino Acid Substitution Residues in the cyclic peptide core Increased target affinity, evasion of resistance mechanisms, improved stability.
Cyclization Linkage Amide bonds within the core Altering conformational rigidity to improve target binding. researchgate.net

Detailed Analysis of Resistance Development and Overcoming Resistance Mechanisms

The clinical utility of any antibiotic is ultimately threatened by the development of bacterial resistance. While resistance to cyclic lipopeptides is generally considered slow to emerge, it has been documented for Daptomycin in clinical settings. cdnsciencepub.comnih.gov The mechanisms of resistance are often complex and multifactorial, involving modifications to the bacterial cell envelope that prevent the antibiotic from reaching its target. nih.gov

It is imperative that future research proactively investigates the potential for bacteria to develop resistance to this compound. This can be achieved through laboratory-based evolution experiments where bacteria are exposed to sub-lethal concentrations of the drug over extended periods. Once resistant strains are isolated, whole-genome sequencing can be used to identify the genetic mutations responsible for resistance.

Common resistance pathways for lipopeptides like Daptomycin in Gram-positive bacteria include:

Alterations in Cell Membrane Phospholipids (B1166683): Changes in the enzymes responsible for phospholipid metabolism can alter membrane fluidity or reduce the abundance of the antibiotic's target (e.g., phosphatidylglycerol). nih.gov

Modification of Cell Surface Charge: Mutations in systems like mprF can alter the net surface charge of the bacterial membrane, leading to electrostatic repulsion of the antibiotic. nih.gov

Cell Wall Stress Response Systems: Mutations in two-component regulatory systems (e.g., LiaFSR, YycFG) that govern the cell envelope stress response are frequently implicated in resistance. nih.gov

Understanding these potential resistance mechanisms will enable the design of second-generation this compound derivatives that can bypass or overcome them, thereby preserving the long-term viability of this antibiotic class.

Table 4: Known Resistance Mechanisms to Lipopeptide Antibiotics in Gram-Positive Bacteria

Resistance Mechanism Associated Genes/Systems Biochemical Effect Bacterial Species
Cell Surface Charge Repulsion mprF Increases positive surface charge, repelling the positively charged antibiotic complex. S. aureus, Enterococci
Altered Phospholipid Metabolism cls, pgsA Changes in membrane lipid composition and fluidity, reducing drug binding. S. aureus
Cell Envelope Stress Response liaFSR, yycFG Upregulation of cell wall synthesis and modification pathways. Enterococci, S. aureus nih.gov

Q & A

Q. How is Aspartocin structurally characterized, and what methodologies are critical for validating its peptide-lipid architecture?

this compound’s structure is determined via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS confirms molecular mass (e.g., m/z 1318.6889 for this compound B), while 2D NMR (TOCSY, NOESY) resolves its 11-residue cyclic peptide core and lipid tail. Key residues include β-aminogroup cyclization via 2,3-diaminobutanoic acid (Dab2). Conformational heterogeneity is observed in DMSO solutions, requiring spectral deconvolution to distinguish overlapping signals .

Q. What criteria classify this compound within the amphomycin family of lipopeptide antibiotics?

this compound shares a conserved N-terminal aspartic acid (Asp1) and a lipidated peptide core, distinguishing it from friulimicins (Asn1). Its biosynthetic gene cluster (BGC) aligns with amphomycin-family lipopeptides, as confirmed via antiSMASH analysis and phylogenetic comparisons of Streptomyces strains .

Q. Which experimental models are optimal for assessing this compound’s antimicrobial activity?

Use in vitro broth microdilution assays against Gram-positive pathogens (e.g., Staphylococcus aureus), with calcium supplementation (1.25 mM) to mimic physiological conditions. Compare minimum inhibitory concentrations (MICs) with daptomycin or bacitracin to contextualize efficacy .

Advanced Research Questions

Q. How does this compound’s conformational heterogeneity in solution impact its bioactivity, and what analytical strategies resolve this?

this compound adopts ≥4 conformers in DMSO (populations: ~100:70:65:30), evidenced by split NMR signals (e.g., 2-CH₂, 3-CH). ROESY and NOESY cross-peaks map exchange processes between states. Bioactivity assays under varying solvent conditions (e.g., CD₃OD vs. DMSO) correlate conformational flexibility with membrane-targeting efficiency .

Q. What mechanistic evidence supports this compound’s disruption of undecaprenyl phosphate (C55-P) binding to UptA?

Native mass spectrometry shows this compound D displaces C55-P from UptA, reducing UptA:C55-P complex intensity by >80% at 80 µM. In contrast, bacitracin (200 µM) fails to disrupt this interaction, highlighting this compound’s specificity for lipid II precursor sequestration .

Q. How can researchers reconcile contradictory NMR data in this compound studies across different laboratories?

Variations arise from solvent-dependent conformational states (e.g., DMSO vs. CD₃OD) and spectrometer sensitivity. Standardize sample preparation (e.g., 0.5 mM in deuterated solvent, 298 K) and employ Bayesian deconvolution tools for spectral analysis. Cross-validate with HRMS and circular dichroism (CD) to confirm structural consistency .

Methodological Frameworks for this compound Studies

Q. How to design a PICOT-based study evaluating this compound’s therapeutic potential?

  • Population : Murine models infected with methicillin-resistant S. aureus (MRSA).
  • Intervention : this compound administered intravenously (2–10 mg/kg).
  • Comparison : Daptomycin (4 mg/kg) or vehicle control.
  • Outcome : Bacterial load reduction in kidneys (CFU/g) at 24h.
  • Time : Acute infection phase (48h post-inoculation). This framework ensures measurable endpoints and translational relevance .

Q. What statistical approaches address variability in this compound’s MIC measurements?

Apply mixed-effects models to account for batch-to-batch variability in peptide purity. Use Cohen’s d to quantify effect sizes between this compound and comparators. Report 95% confidence intervals for MIC₅₀ values derived from triplicate assays .

Data Presentation Guidelines

Q. How to format NMR and HRMS data for publication in compliance with chemistry journal standards?

  • Tables : Use Roman numerals (e.g., Table I) for spectral assignments. Include δH/δC values (ppm), multiplicity, and coupling constants.
  • Figures : Highlight key NOESY cross-peaks in red, with insets showing fatty acid branching (Me-12/Me-13).
  • Supplementary Data : Deposit raw spectra in public repositories (e.g., Zenodo) with DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.